2-Propenoic acid, 3-nitro-, ethyl ester
Overview
Description
2-Propenoic acid, 3-nitro-, ethyl ester is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis : "2-Propenoic acid, 3-nitro-, ethyl ester" has been used in enantioselective synthesis. One study demonstrates an enantioselective cascade sulfa-Michael/Michael addition reaction, which produces thiochroman derivatives with high yields and excellent stereoselectivities (Yang & Du, 2014).
Novel RO-BH2 Intermediate Characterization : Another research focuses on the reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the propenoic acid ethyl ester. This study successfully demonstrated an intermediate containing a cyclic O-BH2 ← O═C< moiety using NMR spectroscopy (Islam et al., 2008).
Palladium-Catalyzed Synthesis of 3-Indolecarboxylic Acid Derivatives : This compound has been utilized in palladium-catalyzed synthesis processes. For instance, indoles with an ester functionality were prepared from 2-(2-nitrophenyl)propenoic acid derivatives (Söderberg et al., 2008).
Conjugated Polyene Carbonyl Derivatives Synthesis : Research has been conducted on synthesizing formic, propenoic, and pentadienoic acid derivatives of nitroxyl spin-labels. These derivatives exhibit high molecular absorption in the near ultraviolet and are useful for spectroscopic probes (Mustafi et al., 1993).
Cancer Chemopreventive Agent : A specific derivative of 2-propenoic acid, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a chemopreventive agent against various types of cancer. This compound is a secondary metabolite related to ferulic acid (Curini et al., 2006).
Application in UV Varnishes : It has been identified as a non-intentionally added substance (NIAS) in UV varnishes applied on food contact materials, demonstrating its relevance in food safety and packaging industries (Canellas et al., 2019).
properties
IUPAC Name |
ethyl (E)-3-nitroprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCCRPFEOUSLL-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-nitro-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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